REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4]1[S:8][C:7]2=[N:9][C:10]([C:12]([F:15])([F:14])[F:13])=[CH:11][N:6]2[N:5]=1.[Cl:16][C:17]([F:28])([F:27])[CH2:18][CH:19]1[CH2:23][N:22]([CH2:24]Cl)[C:21](=[O:26])[CH2:20]1.N1CCCC1=O.S1C=NN2C=CN=C12>O1CCOCC1.[Cl-].[Cl-].[Zn+2].O>[Cl:16][C:17]([F:27])([F:28])[CH2:18][CH:19]1[CH2:23][N:22]([CH2:24][C:11]2[N:6]3[C:7]([S:8][C:4]([CH2:3][O:2][CH3:1])=[N:5]3)=[N:9][C:10]=2[C:12]([F:15])([F:13])[F:14])[C:21](=[O:26])[CH2:20]1 |f:5.6.7|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C=2N(N=C1)C=CN2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCC1=NN2C(S1)=NC(=C2)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CC1CC(N(C1)CCl)=O)(F)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.23 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
further heating of the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 days
|
Duration
|
3 d
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
the crude mixture is extracted by CH2Cl2 (2×250 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The cumulated organic layers are dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
condensed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified over silicagel (eluent: CH2Cl2/MeOH/NH4OH 99/1/0.1)
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC(CC1CC(N(C1)CC1=C(N=C2SC(=NN21)COC)C(F)(F)F)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4]1[S:8][C:7]2=[N:9][C:10]([C:12]([F:15])([F:14])[F:13])=[CH:11][N:6]2[N:5]=1.[Cl:16][C:17]([F:28])([F:27])[CH2:18][CH:19]1[CH2:23][N:22]([CH2:24]Cl)[C:21](=[O:26])[CH2:20]1.N1CCCC1=O.S1C=NN2C=CN=C12>O1CCOCC1.[Cl-].[Cl-].[Zn+2].O>[Cl:16][C:17]([F:27])([F:28])[CH2:18][CH:19]1[CH2:23][N:22]([CH2:24][C:11]2[N:6]3[C:7]([S:8][C:4]([CH2:3][O:2][CH3:1])=[N:5]3)=[N:9][C:10]=2[C:12]([F:15])([F:13])[F:14])[C:21](=[O:26])[CH2:20]1 |f:5.6.7|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C=2N(N=C1)C=CN2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCC1=NN2C(S1)=NC(=C2)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CC1CC(N(C1)CCl)=O)(F)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.23 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
further heating of the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 days
|
Duration
|
3 d
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
the crude mixture is extracted by CH2Cl2 (2×250 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The cumulated organic layers are dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
condensed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified over silicagel (eluent: CH2Cl2/MeOH/NH4OH 99/1/0.1)
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC(CC1CC(N(C1)CC1=C(N=C2SC(=NN21)COC)C(F)(F)F)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |